molecular formula C3H2ClNO3S2 B2636018 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride CAS No. 930396-12-6

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B2636018
CAS No.: 930396-12-6
M. Wt: 199.62
InChI Key: AGRGYLBPATUIHX-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C3H2ClNO3S2 and a molecular weight of 199.64 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

The synthesis of 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives such as thiazole-4-carboxylic acid and thiazole-2-sulfonamide. While these compounds share the thiazole ring structure, this compound is unique due to the presence of both a sulfonyl chloride group and a keto group, which confer distinct reactivity and applications .

Similar compounds include:

  • Thiazole-4-carboxylic acid
  • Thiazole-2-sulfonamide
  • Thiazole-5-carboxamide

These compounds differ in their functional groups and, consequently, their chemical reactivity and applications.

Properties

IUPAC Name

2-oxo-3H-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO3S2/c4-10(7,8)2-1-5-3(6)9-2/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRGYLBPATUIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=O)N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930396-12-6
Record name 2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride
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